molecular formula C11H12S2 B12963564 3-Ethyl-3'-methyl-2,2'-bithiophene

3-Ethyl-3'-methyl-2,2'-bithiophene

Cat. No.: B12963564
M. Wt: 208.3 g/mol
InChI Key: IBSIJUQKPLJSLV-UHFFFAOYSA-N
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Description

3-Ethyl-3’-methyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. Thiophene itself is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of ethyl and methyl groups on the thiophene rings makes 3-Ethyl-3’-methyl-2,2’-bithiophene a unique derivative with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3’-methyl-2,2’-bithiophene can be achieved through various methods, including:

Industrial Production Methods

Industrial production of 3-Ethyl-3’-methyl-2,2’-bithiophene typically involves large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3’-methyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Functionalized thiophene derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: The parent compound without the ethyl and methyl substituents.

    3,3’-Dimethyl-2,2’-bithiophene: A similar compound with two methyl groups instead of ethyl and methyl groups.

    3,3’-Diethyl-2,2’-bithiophene: A similar compound with two ethyl groups.

Uniqueness

3-Ethyl-3’-methyl-2,2’-bithiophene is unique due to the presence of both ethyl and methyl groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and material science .

Properties

Molecular Formula

C11H12S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-(3-ethylthiophen-2-yl)-3-methylthiophene

InChI

InChI=1S/C11H12S2/c1-3-9-5-7-13-11(9)10-8(2)4-6-12-10/h4-7H,3H2,1-2H3

InChI Key

IBSIJUQKPLJSLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C2=C(C=CS2)C

Origin of Product

United States

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